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Compound of Interest

Compound Name: FSLLRY-NH2

Cat. No.: B568837 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
FSLLRY-NH2 is a synthetic hexapeptide that acts as a selective antagonist for Protease-

Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and

immunity.[1][2] Due to its role in modulating these pathways, FSLLRY-NH2 is a critical tool for

in vitro studies aimed at understanding PAR2 signaling and developing potential therapeutics.

Proper dissolution and handling are paramount to ensure its stability and activity in

experimental assays. This document provides a detailed protocol for the dissolution, storage,

and application of FSLLRY-NH2 in typical in vitro settings.

Properties of FSLLRY-NH2
A summary of the key physicochemical properties of FSLLRY-NH2 is presented below.

Researchers should always refer to the batch-specific data on the product's Certificate of

Analysis for the most accurate molecular weight for calculations.
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Property Value Reference

Full Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2 [3]

Molecular Formula C₃₉H₆₀N₁₀O₈

Molecular Weight
~796.97 g/mol (Varies by

batch)

Appearance White to off-white solid [3]

Purity ≥95% (Typically by HPLC)

Dissolution Protocol
The solubility of peptides can be influenced by their amino acid sequence. While FSLLRY-NH2
is reported to be soluble in water, using dimethyl sulfoxide (DMSO) for initial stock solutions is

also a common and effective practice, especially for achieving higher concentrations.[3]

3.1. Materials

FSLLRY-NH2 peptide powder

Sterile, high-purity water (e.g., Milli-Q or WFI) or newly opened, anhydrous DMSO

Sterile, low-protein-binding polypropylene microcentrifuge tubes

Calibrated precision balance

Vortex mixer and/or ultrasonic bath

3.2. Recommended Solvents and Concentrations
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Solvent Reported Solubility
Recommended
Stock
Concentration

Notes

Water Up to 1 mg/mL 1 mg/mL

May require gentle

warming or sonication

to fully dissolve.

DMSO Up to 100 mg/mL 10 - 25 mM

Use of an ultrasonic

bath is recommended

for high

concentrations.[3][4]

Use freshly opened,

anhydrous DMSO as

hygroscopic DMSO

can reduce solubility.

[3]

3.3. Step-by-Step Procedure for Preparing a 10 mM DMSO Stock Solution

Acclimatize: Allow the vial of FSLLRY-NH2 powder to equilibrate to room temperature before

opening to prevent condensation.

Weigh: Carefully weigh the desired amount of peptide using a calibrated balance in a sterile

environment.

Calculate Solvent Volume: Use the batch-specific molecular weight (MW) to calculate the

volume of DMSO required.

Volume (L) = Mass (g) / (MW ( g/mol ) x Desired Concentration (mol/L))

Example: To make a 10 mM stock from 1 mg of peptide (MW = 796.97 g/mol ):

Volume (µL) = (0.001 g / 796.97 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 125.5 µL

Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.
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Mix: Close the vial tightly and vortex gently. For higher concentrations or if dissolution is

slow, sonicate the vial in a water bath for a few minutes until the solution is clear.[3][4]

Verify: Ensure no visible particulates remain in the solution.

Storage and Stability
Proper storage is crucial to maintain the peptide's integrity and biological activity.

Powder: Store the lyophilized powder desiccated at -20°C or -80°C for long-term stability (up

to 2 years).[3]

Stock Solutions: Aliquot the stock solution into small, single-use volumes in low-protein-

binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6

months or at -20°C for up to 1 month.[3][4] When ready to use, thaw an aliquot quickly and

keep it on ice.

PAR2 Signaling Pathway
FSLLRY-NH2 functions by antagonizing PAR2. PAR2 is activated when proteases like trypsin

or mast cell tryptase cleave its N-terminal domain, exposing a "tethered ligand" that binds to

the receptor and initiates signaling.[1][5] This typically involves coupling to Gαq/11 proteins,

leading to the activation of Phospholipase C (PLC), which in turn generates inositol

triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular

calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively, leading to downstream

cellular responses like inflammation.[5][6]
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Click to download full resolution via product page

Diagram of the PAR2 signaling pathway and the antagonistic action of FSLLRY-NH2.

Experimental Protocols
6.1. General Workflow for an In Vitro Assay

The following diagram outlines a typical workflow for using FSLLRY-NH2 in a cell-based assay,

such as measuring intracellular calcium mobilization or cytokine release.
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A generalized experimental workflow for studying PAR2 antagonism with FSLLRY-NH2.
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6.2. Protocol: Inhibition of PAR2-Mediated Calcium Mobilization

This protocol provides a method to assess the antagonistic activity of FSLLRY-NH2 by

measuring its ability to block agonist-induced intracellular calcium release.

Cell Plating: Plate cells known to express PAR2 (e.g., HEK293 cells overexpressing PAR2,

or primary cells like bronchial epithelial cells) onto a 96-well, black-walled, clear-bottom plate

suitable for fluorescence assays.[7] Culture until they reach 80-90% confluency.

Calcium Dye Loading: Wash the cells once with a suitable assay buffer (e.g., Hanks'

Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a

30-60 minute incubation at 37°C.

Antagonist Pre-incubation: Wash the cells to remove excess dye. Add assay buffer

containing various concentrations of FSLLRY-NH2 (e.g., 1 µM to 200 µM) to the wells.[8]

Incubate for 10-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) wells as a

control.

Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads.

Establish a stable baseline fluorescence reading for 30-60 seconds.

Data Acquisition: Using the reader's injection system, add a PAR2 agonist (e.g., Trypsin at

10 nM or SLIGRL-NH2 peptide at 50 µM) to the wells and immediately begin recording the

change in fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[9]

Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium.

Calculate the peak fluorescence response for each well. Compare the response in FSLLRY-
NH2-treated wells to the vehicle control to determine the extent of inhibition. Data can be

plotted as a dose-response curve to calculate an IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b568837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7581070/
https://www.benchchem.com/product/b568837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7752072/
https://www.selleckchem.com/products/fsllry-nh2-tfa.html
https://www.benchchem.com/product/b568837?utm_src=pdf-body
https://www.benchchem.com/product/b568837?utm_src=pdf-body
https://www.benchchem.com/product/b568837?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Protease-activated receptor 2: activation, signalling and function - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Protease-activated receptor 2 signaling in inflammation - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. researchgate.net [researchgate.net]

6. tandfonline.com [tandfonline.com]

7. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma
adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

8. The development of proteinase-activated receptor-2 modulators and the challenges
involved - PMC [pmc.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Application Note: Dissolution and Use of FSLLRY-NH2
for In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568837#how-to-dissolve-fsllry-nh2-for-in-vitro-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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